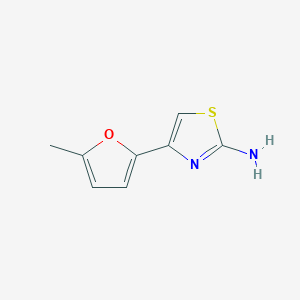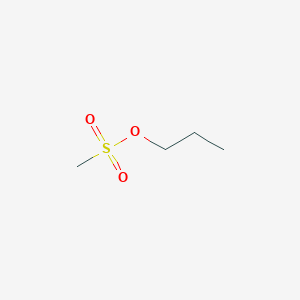
Propylmethansulfonat
Übersicht
Beschreibung
Propyl methanesulfonate (PMS) is a widely used organic compound in various scientific research applications. It is a white crystalline solid with a melting point of 66-68 °C and a boiling point of 160-162 °C. PMS has a wide range of uses in the laboratory, including as a reagent, a catalyst, and a solvent. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Propylmethansulfonat wird häufig in der chemischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das an einer Vielzahl von Reaktionen teilnehmen kann, was es zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Moleküle macht .
Pharmazeutische Herstellung
In der pharmazeutischen Industrie wird this compound bei der Herstellung bestimmter Medikamente verwendet . Es kann als Vorläufer oder Zwischenprodukt bei der Synthese dieser Medikamente dienen .
Protein-Kinase-C-Hemmung
This compound wurde als zellgängiger, reversibler, kompetitiver und selektiver Inhibitor der Proteinkinase C (PKC; IC₅₀ = 10 nM) gegenüber CaM-Kinase II (IC₅₀ = 17 µM) und Proteinkinase A (IC₅₀ = 900 nM) gefunden .
Analyse genotoxischer Verunreinigungen
This compound ist einer der Sulfonsäureester, die in der Forschung zu potenziell genotoxischen Verunreinigungen (PGIs) in Arzneimittelsubstanzen untersucht werden . Es wird als Standard bei der Bestimmung von Sulfonsäureester-PGIs mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet .
Studie zur Bildung von Sulfonsäureestern
This compound wird zur Untersuchung der Bildung von Sulfonsäureestern und der Solvolyse-Reaktionsgeschwindigkeiten verwendet . Diese Forschung ist wichtig für die Etablierung der Kontrolle von Sulfonsäureestern in pharmazeutischen Herstellungsprozessen
Wirkmechanismus
Target of Action
Propyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents are a group of compounds that donate an alkyl group to its target. The primary targets of alkylating agents are nucleophilic sites within cells .
Mode of Action
The alkyl-oxygen bonds of propyl methanesulfonate undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Biochemical Pathways
It is known that alkylating agents like propyl methanesulfonate can interfere with dna replication and transcription, leading to cell death .
Pharmacokinetics
It is known that alkylating agents can be absorbed and distributed throughout the body, where they exert their effects .
Result of Action
The primary result of the action of propyl methanesulfonate is the alkylation of DNA, which can lead to DNA damage and cell death . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl methanesulfonate. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity . Additionally, the presence of other substances in the environment, such as other chemicals or biological molecules, can also interact with propyl methanesulfonate and potentially affect its action .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that methanesulfonate esters, a group to which propyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of propyl methanesulfonate involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . This allows the alkyl group to favor entry into a sterically favorable nucleophilic site . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Eigenschaften
IUPAC Name |
propyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKORSYDQYFVQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031770 | |
| Record name | Propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-31-8 | |
| Record name | Propyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-propyl methane sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



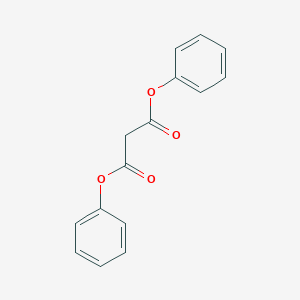




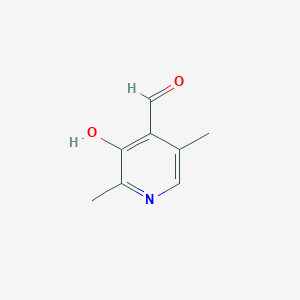
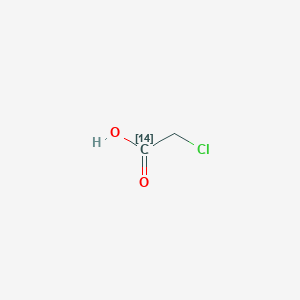

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)


